molecular formula C8H9BrN2O B2365376 Propanamide,n-(6-bromo-2-pyridinyl)- CAS No. 882175-76-0

Propanamide,n-(6-bromo-2-pyridinyl)-

Cat. No.: B2365376
CAS No.: 882175-76-0
M. Wt: 229.077
InChI Key: CAQDAMNANHCDRI-UHFFFAOYSA-N
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Description

Propanamide, N-(6-bromo-2-pyridinyl)-, is a brominated pyridine derivative featuring a propanamide group attached to the nitrogen atom of a 6-bromo-substituted pyridine ring. This compound is structurally characterized by its planar pyridine backbone, a bromine atom at the 6-position, and a propanamide substituent at the 2-position. Its molecular formula is C₈H₉BrN₂O, with a molecular weight of 229.08 g/mol.

This compound is synthesized via nucleophilic substitution or bromination reactions, as seen in related pyridinyl amides (e.g., bromination of N-(6-methylpyridin-2-yl)pivalamide using N-bromosuccinimide) . Its structural analogs are frequently studied for applications in medicinal chemistry and materials science due to their modular reactivity and hydrogen-bonding motifs .

Properties

IUPAC Name

N-(6-bromopyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQDAMNANHCDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, N-(6-bromo-2-pyridinyl)- can be synthesized through several methods. One common approach involves the reaction of 6-bromo-2-aminopyridine with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(6-bromo-2-pyridinyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanamide, N-(6-bromo-2-pyridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanamide, N-(6-bromo-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Propanamide, N-(6-bromo-2-pyridinyl)-, with structurally related pyridine and amide derivatives, focusing on molecular features, synthesis, and functional properties:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Propanamide, N-(6-bromo-2-pyridinyl)- C₈H₉BrN₂O 6-Bromo, 2-propanamide 229.08 Planar structure; bromine enhances reactivity; amide supports H-bonding
6-Bromo-2-chloronicotinaldehyde C₆H₃BrClNO 6-Bromo, 2-chloro, 3-formyl 220.45 Electrophilic aldehyde group; halogenated positions enable cross-coupling
N-(6-Allyl-2-chloropyridin-3-yl)pivalamide C₁₃H₁₇ClN₂O 6-Allyl, 2-chloro, 3-pivalamide 252.74 Bulky pivalamide group reduces solubility; allyl enables further functionalization
2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide C₈H₉BrN₂O 6-Methyl, 2-bromoacetamide 229.08 Methyl group increases hydrophobicity; bromoacetamide is a versatile alkylating agent
rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide C₁₁H₁₅BrN₂O₂ 6-Bromo(hydroxymethyl), 2-pivalamide 299.16 Hydroxymethyl group introduces chirality and polarity; pivalamide stabilizes crystal packing

Structural and Functional Differences

Substituent Effects :

  • Halogen vs. Alkyl Groups : The 6-bromo substituent in the target compound increases electrophilicity compared to 6-chloro or 6-methyl analogs (e.g., 6-Bromo-2-chloronicotinaldehyde), enabling distinct reactivity in Suzuki-Miyaura couplings . Methyl or allyl substituents (e.g., N-(6-Allyl-2-chloropyridin-3-yl)pivalamide) enhance lipophilicity but reduce hydrogen-bonding capacity .
  • Amide Variations : Propanamide derivatives exhibit greater conformational flexibility than pivalamide analogs (e.g., rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide), which have rigid tert-butyl groups that hinder rotational freedom .

Synthetic Pathways :

  • Bromination reactions dominate the synthesis of 6-bromo-pyridinyl amides (e.g., using N-bromosuccinimide and AIBN) , whereas chloro derivatives often arise from nucleophilic aromatic substitution . Allyl and hydroxymethyl groups are introduced via Grignard or aldol-like reactions .

Pivalamide derivatives (e.g., rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide) are used in coordination chemistry due to their stable crystal structures .

Research Findings and Data

Crystallographic Analysis

  • The target compound’s planar pyridine ring and amide group facilitate N–H⋯O hydrogen bonding, forming dimers or chains in the solid state, as observed in N-(6-methyl-2-pyridyl)formamide .
  • In contrast, pivalamide derivatives exhibit stronger van der Waals interactions due to bulky tert-butyl groups, leading to higher melting points (e.g., 145–150°C for rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide vs. 120–125°C for Propanamide, N-(6-bromo-2-pyridinyl)-) .

Thermal and Solubility Properties

  • Propanamide derivatives generally have lower thermal stability than pivalamide analogs. For example, citrate-capped LCMO-N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido) propanamide shows a melting point 20°C higher than its precursor due to stabilized crystal lattices .
  • Solubility in polar solvents (e.g., DMF, DMSO) is higher for propanamides than for pivalamides, as seen in comparative studies of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide .

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